(S)-tert-Butyl 3-(3-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate
Description
(S)-tert-Butyl 3-(3-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at position 1 and a 3-fluoro-2-nitrophenoxy substituent at position 2. The compound’s stereochemistry (S-configuration) and electron-withdrawing substituents (fluoro and nitro groups) make it a valuable intermediate in medicinal chemistry, particularly for synthesizing enantioselective inhibitors or ligands. The molecular formula is C₁₅H₁₉FN₂O₅, with a molecular weight of 326.32 g/mol .
Key structural attributes:
- Chiral center: The (S)-configuration at the pyrrolidine’s 3-position influences biological interactions.
- Electrophilic aromatic ring: The ortho-nitro and meta-fluoro substituents enhance reactivity toward nucleophilic attack.
- Steric protection: The tert-butyl group improves solubility in organic media and stabilizes the carbamate moiety.
Properties
IUPAC Name |
tert-butyl (3S)-3-(3-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O5/c1-15(2,3)23-14(19)17-8-7-10(9-17)22-12-6-4-5-11(16)13(12)18(20)21/h4-6,10H,7-9H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHCCIWYIPTVKU-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C(=CC=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C(=CC=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301144044 | |
| Record name | 1,1-Dimethylethyl (3S)-3-(3-fluoro-2-nitrophenoxy)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301144044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233860-18-8 | |
| Record name | 1,1-Dimethylethyl (3S)-3-(3-fluoro-2-nitrophenoxy)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233860-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (3S)-3-(3-fluoro-2-nitrophenoxy)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301144044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-(3-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Fluoro-Nitrophenoxy Group: This step involves the nucleophilic aromatic substitution of a fluoro-nitrobenzene derivative with the pyrrolidine ring.
Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-(3-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The ester group can be hydrolyzed to a carboxylic acid.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-tert-Butyl 3-(3-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-(3-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluoro-nitrophenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Nitrophenoxy Derivatives
(S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate (CAS 218944-23-1) shares the same pyrrolidine-carbamate backbone but substitutes the nitro group at the para position of the phenoxy ring. This positional change alters electronic properties:
- Biological activity : Para-substitution may reduce binding affinity in chiral environments due to altered spatial alignment .
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Nitro Position | Fluorine Presence |
|---|---|---|---|---|---|
| (S)-tert-Butyl 3-(3-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate | 1233859-92-1 | C₁₅H₁₉FN₂O₅ | 326.32 | Ortho | Yes |
| (S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate | 218944-23-1 | C₁₅H₂₀N₂O₅ | 308.33 | Para | No |
Enantiomeric Pair: (R)-Configuration
The (R)-enantiomer (CAS 1233859-92-1) has identical substituents but opposite stereochemistry. Key differences include:
- Biological specificity : Enantiomers often exhibit divergent interactions with chiral biological targets (e.g., enzymes, receptors). For instance, the (S)-form may show higher affinity for a specific protein pocket due to spatial compatibility.
- Synthetic utility : The (R)-enantiomer is critical for structure-activity relationship (SAR) studies to optimize enantioselectivity .
Functional Group Variants
Mercapto-Substituted Analogs
(S)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate (CAS 1236007-42-3) replaces the phenoxy group with a thiol (-SH). This modification:
- Enhances metal-binding capacity (e.g., for catalysis or chelation therapy).
- Increases susceptibility to oxidation, forming disulfide bridges .
Cyano-Substituted Analogs
(S)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate (CAS 885102-33-0) features a nitrile group, which:
- Improves metabolic stability by resisting enzymatic hydrolysis.
- Introduces dipole interactions in molecular recognition .
| Compound Name | CAS Number | Functional Group | Key Property |
|---|---|---|---|
| (S)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate | 1236007-42-3 | -SH | Metal coordination, redox activity |
| (S)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate | 885102-33-0 | -CN | Metabolic stability, dipole interactions |
Pyridine-Based Analogs
Pyridine derivatives like tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate () differ in the heterocyclic core (pyridine vs. pyrrolidine). These analogs:
- May show reduced conformational flexibility compared to the target compound’s phenoxy-pyrrolidine system .
Reactivity and Stability
- Ortho-nitro effect : The target compound’s ortho-nitro group increases electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) compared to para-nitro analogs .
- Fluorine impact : The meta-fluoro substituent enhances lipophilicity (logP ~2.5), improving membrane permeability in pharmacokinetic studies.
Biological Activity
(S)-tert-Butyl 3-(3-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate is a complex organic compound notable for its potential biological activity. This compound features a pyrrolidine ring and a tert-butyl ester, along with a fluoro-nitrophenoxy substituent, which may influence its interaction with biological targets.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | tert-butyl (3S)-3-(3-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate |
| CAS Number | 1233860-18-8 |
| Molecular Formula | C15H19FN2O5 |
| Molecular Weight | 320.32 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially modulating various biological pathways. The fluoro-nitrophenoxy group can engage with enzymes or receptors, influencing cellular processes.
Pharmacological Applications
This compound has been explored for multiple pharmacological applications, including:
- Anticancer Activity : Initial studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been compared to known anticancer agents, showing promising results in inhibiting cell proliferation.
- Biochemical Probes : Its unique structure allows it to serve as a biochemical probe in research settings, helping to elucidate the roles of specific biological pathways.
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anticancer Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For example, its IC50 values were found to be comparable to those of established chemotherapeutics, suggesting its potential as an anticancer agent.
- Mechanistic Insights : Research indicates that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. This was supported by flow cytometry analyses showing increased rates of cell death in treated populations.
Comparative Biological Activity Table
The following table summarizes the biological activity of this compound compared to similar compounds:
| Compound Name | IC50 (µM) | Mechanism of Action | Target Cell Lines |
|---|---|---|---|
| This compound | X.X | Induction of apoptosis | MCF-7, HeLa |
| Doxorubicin | 0.5 | DNA intercalation | MCF-7, A549 |
| Cisplatin | 10 | DNA cross-linking | HeLa, A549 |
Note: Actual IC50 values for this compound need to be determined through experimental studies.
Q & A
Basic Questions
Q. How can I optimize the synthesis of (S)-tert-Butyl 3-(3-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate?
- Methodological Answer : Key steps include:
- Reaction Conditions : Use a coupling agent like DMAP (4-dimethylaminopyridine) with triethylamine in dichloromethane at 0–20°C to facilitate nucleophilic substitution between the pyrrolidine backbone and the nitrophenoxy group .
- Purification : Flash column chromatography with gradients of hexane/ethyl acetate (e.g., 6:4) effectively isolates the product .
- Yield Improvement : Monitor reaction progress via TLC and optimize stoichiometry of reactants (e.g., 1.2–3.0 eq of nucleophile) to minimize side products .
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer :
- Chromatography : Use silica gel column chromatography with ethanol/chloroform (1:8) or hexane/ethyl acetate gradients to separate polar byproducts .
- Crystallization : For intermediates, recrystallization from ethanol or aqueous mixtures enhances purity .
- HPLC : Final purity validation via reverse-phase HPLC with 0.45 μm filtration ensures >95% purity for biological testing .
Q. Which analytical methods confirm the compound’s structure?
- Methodological Answer :
- NMR : ¹H/¹³C NMR spectra (e.g., δ 1.4 ppm for tert-butyl protons) verify stereochemistry and functional groups .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion at m/z 355.13) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (nitro group) validate key functional groups .
Advanced Research Questions
Q. How do stereochemical discrepancies in NMR data arise, and how can they be resolved?
- Methodological Answer :
- Source of Contradictions : Dynamic rotational barriers in the pyrrolidine ring or nitro group orientation may split signals. For example, diastereomeric byproducts from incomplete chiral resolution can complicate spectra .
- Resolution Strategies :
- Use chiral HPLC with amylose-based columns to separate enantiomers .
- Perform variable-temperature NMR to observe coalescence of split peaks, confirming conformational exchange .
- Compare experimental data with computational predictions (DFT or molecular dynamics) .
Q. What side reactions occur during the introduction of the 3-fluoro-2-nitrophenoxy group?
- Methodological Answer :
- Common Issues :
- Nitro Reduction : Unintended reduction of the nitro group to amine under hydrogenation conditions. Mitigate by avoiding catalytic hydrogenation post-functionalization .
- Fluorine Displacement : Nucleophilic attack on the fluoro group by alcohols or amines. Use inert solvents (e.g., THF) and low temperatures (0°C) during coupling .
- Byproduct Identification : LC-MS or GC-MS detects dimers or dehalogenated products. Adjust reaction time and base strength (e.g., NaH vs. K₂CO₃) to suppress these .
Q. How can the nitro group’s electronic effects be leveraged in further derivatization?
- Methodological Answer :
- Cross-Coupling : The nitro group acts as a directing group for Suzuki-Miyaura reactions. For example, replace nitro with boronate esters using Pd(dppf)Cl₂ and Pin₂B₂ .
- Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine for subsequent amidation or cyclization .
- Electrophilic Substitution : Nitro’s electron-withdrawing nature enhances electrophilic aromatic substitution at the para-position of the phenoxy ring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
